2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Historical Context of Dihydroimidazole Research
The exploration of imidazole derivatives began with Arthur Rudolf Hantzsch’s seminal work in 1887, which established the foundational chemistry of the imidazole ring. Early research focused on naturally occurring imidazole-containing compounds like histidine and histamine, which revealed the heterocycle’s biological relevance. By the mid-20th century, synthetic efforts expanded to dihydroimidazoles—partially saturated analogs offering enhanced conformational flexibility compared to fully aromatic imidazoles.
The introduction of sulfanyl (-S-) and sulfonyl (-SO~2~-) substituents marked a pivotal shift in medicinal chemistry during the 1980s. These groups improved pharmacokinetic properties and target specificity in heterocyclic compounds. The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole emerged from iterative design strategies aimed at optimizing bioactivity through strategic functionalization of the dihydroimidazole core.
Structural Classification Within Imidazole-Based Compounds
The target compound belongs to the 4,5-dihydro-1H-imidazole subclass, characterized by a five-membered ring with two nitrogen atoms at positions 1 and 3 and a single double bond between carbons 2 and 3 (Figure 1). Key structural features include:
- Dihydroimidazole Core : Enhances solubility and reduces planarity compared to fully unsaturated imidazoles.
- 3,4-Dichlorobenzylsulfanyl Group : Introduces steric bulk and electron-withdrawing effects via chlorine atoms.
- 4-Methoxybenzenesulfonyl Group : Provides polar surface area and hydrogen-bonding capacity.
Significance in Contemporary Chemical Research
This compound exemplifies three trends in modern heterocyclic chemistry:
- Multi-Target Drug Design : The 3,4-dichlorophenyl moiety may interact with hydrophobic enzyme pockets, while the sulfonyl group could inhibit proteases or kinases.
- Synthetic Versatility : The dihydroimidazole scaffold supports diverse functionalization, as demonstrated by its use in generating antimicrobial and antitumor agents.
- ADME Optimization : The 4-methoxybenzenesulfonyl group improves metabolic stability relative to simpler sulfonamides.
Recent studies highlight its potential in:
Position Within Sulfonylated Heterocyclic Frameworks
Sulfonylation elevates the compound’s utility in two key areas:
- Electrophilic Reactivity : The sulfonyl group activates the imidazole ring for nucleophilic substitution at position 2, enabling covalent inhibitor design.
- Crystal Engineering : Sulfonyl oxygen atoms participate in hydrogen-bonding networks, improving crystallinity for X-ray studies.
Comparative analysis with related sulfonylated heterocycles:
| Compound | Sulfonyl Group Position | Biological Activity |
|---|---|---|
| 1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-1H-imidazole | N1 | Kinase inhibition (IC~50~ = 50 nM) |
| Target Compound | N1 | Under investigation |
The 4-methoxybenzenesulfonyl group’s electron-donating methoxy substituent further modulates electronic effects, potentially enhancing binding affinity in enzymatic assays.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S2/c1-24-13-3-5-14(6-4-13)26(22,23)21-9-8-20-17(21)25-11-12-2-7-15(18)16(19)10-12/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAHASAOWPWMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of functional groups: a dichlorophenyl group, a methoxybenzenesulfonyl group, and an imidazole ring. Its molecular formula is , with a molecular weight of approximately 396.29 g/mol. The structural complexity allows for diverse interactions with biological systems and materials .
Chemistry
In the field of organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure can facilitate the development of novel compounds with tailored properties. For instance, it can be utilized in the synthesis of imidazole derivatives that have applications in pharmaceuticals and agrochemicals.
Biology
This compound has shown promise in biological research , particularly in studies involving enzyme inhibition and protein-ligand interactions. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable component in drug design.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer or diabetes.
- Protein-Ligand Interactions : The binding affinity of this compound to various biological targets can be explored through molecular docking studies, providing insights into its potential as a drug candidate.
Industry
In industrial applications, 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can be used in the development of new materials with specific properties such as conductivity or fluorescence. The versatility of its functional groups allows for modifications that can enhance material characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of derivatives based on this compound against various bacterial strains. Results indicated that modifications to the methoxybenzene sulfonyl group significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Drug Development
Research focused on the synthesis of imidazole derivatives demonstrated that compounds structurally similar to this compound exhibited promising results in inhibiting specific cancer cell lines. This highlights its potential role as a lead compound in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogenation Effects: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to non-halogenated (e.g., phenyl in ) or singly halogenated analogs (e.g., 4-chlorobenzyl in ). This may enhance bioavailability or tissue penetration .
Biological Activity : Butoconazole (), a structurally related antifungal agent, highlights the importance of sulfanyl and imidazole moieties in targeting sterol biosynthesis. The absence of a bulky sulfonyl group in butoconazole suggests that substituent size influences target specificity.
Pharmacological Potential
- Enzyme Inhibition : Sulfonyl groups often interact with catalytic residues in enzymes (e.g., cytochrome P450).
- Antimicrobial Activity : Halogenated aryl groups are common in antifungals and antibacterials.
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 393.27 g/mol
This compound features a dichlorophenyl group, a methoxybenzenesulfonyl moiety, and an imidazole ring, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In a study by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with similar structures showed varying degrees of efficacy against these pathogens, highlighting the potential of imidazole derivatives in combating bacterial infections .
Table 1: Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| 2a | 20 | E. coli |
| 2b | 25 | S. aureus |
| 2c | 22 | B. subtilis |
Anti-inflammatory Properties
Imidazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures, suggesting their potential use in treating inflammatory diseases .
Antitumor Activity
The compound's structural features may contribute to its antitumor potential. Imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the induction of apoptosis and disruption of cell cycle progression .
Case Study: Antitumor Efficacy
In a recent study, a derivative similar to the compound was tested against A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating promising antitumor activity.
Additional Biological Activities
Beyond antimicrobial and anti-inflammatory effects, imidazole derivatives have been associated with:
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how do substituent variations affect reaction efficiency?
Methodological Answer : The compound can be synthesized via sulfonylation and thioether formation. A typical approach involves reacting 4-methoxybenzenesulfonyl chloride with a pre-synthesized 4,5-dihydroimidazole intermediate, followed by substitution with (3,4-dichlorophenyl)methyl thiol. Key steps:
- Sulfonylation : Use a base (e.g., triethylamine) to neutralize HCl during sulfonyl chloride coupling .
- Thioether Formation : Optimize solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring reduce reaction yields due to steric hindrance, while methoxy groups improve solubility but may lower thermal stability .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve the imidazole ring conformation and sulfonyl-thioether bond geometry .
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. For example, the 4-methoxybenzenesulfonyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] for CHClNOS).
Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?
Methodological Answer :
- Antimicrobial Testing : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with positive controls like ampicillin .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Note that dichlorophenyl groups may enhance membrane permeability but also toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonylation kinetics .
- Temperature Control : Lower temperatures (<0°C) reduce side reactions during thiol substitution but may prolong reaction time .
- Workflow Automation : Use flow chemistry to maintain consistent mixing and heat distribution, critical for scaling sulfonyl chloride reactions .
Q. What computational methods are effective for studying this compound’s mechanism of action?
Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cytochrome P450) using software like AutoDock Vina. The sulfonyl group may bind to catalytic lysine residues .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in substitution reactions. The 3,4-dichlorophenyl group’s electron-withdrawing nature stabilizes transition states in electrophilic attacks .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. antitrypanosomal) to identify structure-activity trends. For example, dichlorophenyl derivatives show stronger antibacterial activity but weaker antifungal effects .
- Batch Reproducibility Checks : Verify compound purity (≥98% via HPLC) and storage conditions (e.g., desiccated, -20°C) to rule out degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
